molecular formula C9H7NO B1301070 2,3-Dihydro-1-benzofuran-5-carbonitrile CAS No. 84944-75-2

2,3-Dihydro-1-benzofuran-5-carbonitrile

Cat. No. B1301070
CAS RN: 84944-75-2
M. Wt: 145.16 g/mol
InChI Key: QHTVULDSSWHXKV-UHFFFAOYSA-N
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Description

The compound 2,3-Dihydro-1-benzofuran-5-carbonitrile is a chemical structure that can be derived from benzofuran derivatives. Benzofurans are heterocyclic compounds that have been extensively studied due to their diverse biological activities and potential applications in various fields, including medicinal chemistry and materials science.

Synthesis Analysis

The synthesis of benzofuran derivatives can be achieved through various methods. One such method involves a gold(III)-catalyzed tandem reaction, which is highly regioselective and allows for the synthesis of 3-carbonylated benzofuran derivatives . This process includes a condensation/rearrangement/cyclization reaction of O-arylhydroxylamines with 1,3-dicarbonyl compounds, which could potentially be applied to synthesize the 2,3-Dihydro-1-benzofuran-5-carbonitrile structure.

Molecular Structure Analysis

While the specific molecular structure analysis of 2,3-Dihydro-1-benzofuran-5-carbonitrile is not directly provided, related compounds such as 2-amino-4-phenyl-5,6-dihydrobenzo[h]quinoline-3-carbonitrile have been studied. These compounds exhibit interesting structural features, such as a buckled fused-ring system due to an ethylene linkage and twisted aromatic rings, which could be relevant when considering the spatial configuration of 2,3-Dihydro-1-benzofuran-5-carbonitrile .

Chemical Reactions Analysis

The chemical reactivity of benzofuran derivatives can be influenced by the presence of functional groups such as carbonitriles. For instance, the 3-carbonitrile group has been found to be important for the inhibitory potencies of certain compounds against metallo-β-lactamases, a class of enzymes . This suggests that the carbonitrile group in 2,3-Dihydro-1-benzofuran-5-carbonitrile may also play a significant role in its chemical reactivity and potential biological activity.

Physical and Chemical Properties Analysis

The physical and chemical properties of 2,3-Dihydro-1-benzofuran-5-carbonitrile can be inferred from related compounds. For example, the oxidative cyclization of 3-oxopropanenitriles with conjugated alkenes, mediated by manganese(III) acetate, leads to the formation of 4,5-dihydrofuran-3-carbonitriles . These reactions typically yield products with good stability and can be carried out under various conditions, indicating that 2,3-Dihydro-1-benzofuran-5-carbonitrile may have similar stability and reactivity profiles.

Scientific Research Applications

Anti-tumor Activity

  • Scientific Field: Medical and Pharmaceutical Research .
  • Application Summary: Benzofuran compounds have shown strong anti-tumor activities . For example, some substituted benzofurans have dramatic anticancer activities .
  • Methods of Application: The specific methods of application and experimental procedures vary depending on the type of cancer cell being targeted .
  • Results: Compound 36, a substituted benzofuran, was found to have significant cell growth inhibitory effects on different types of cancer cells .

Antibacterial Activity

  • Scientific Field: Microbiology .
  • Application Summary: Benzofuran compounds have been found to exhibit antibacterial properties .
  • Methods of Application: The specific methods of application and experimental procedures would depend on the type of bacteria being targeted .
  • Results: The results or outcomes obtained would vary depending on the specific benzofuran compound used and the type of bacteria targeted .

Anti-oxidative Activity

  • Scientific Field: Biochemistry .
  • Application Summary: Benzofuran compounds have been found to exhibit anti-oxidative properties .
  • Methods of Application: The specific methods of application and experimental procedures would depend on the specific oxidative process being targeted .
  • Results: The results or outcomes obtained would vary depending on the specific benzofuran compound used and the specific oxidative process targeted .

Anti-viral Activity

  • Scientific Field: Virology .
  • Application Summary: Benzofuran compounds have been found to exhibit anti-viral properties . For example, a recently discovered novel macrocyclic benzofuran compound has anti-hepatitis C virus activity .
  • Methods of Application: The specific methods of application and experimental procedures would depend on the type of virus being targeted .
  • Results: The results or outcomes obtained would vary depending on the specific benzofuran compound used and the type of virus targeted .

Antiviral Activity

  • Scientific Field: Virology .
  • Application Summary: Benzofuran derivatives have been found to exhibit antiviral properties . For example, compound 56, a benzofuran derivative found in Eupatorium adenophorum, exhibits antiviral effects against RSV LONG and A2 strains .
  • Methods of Application: The specific methods of application and experimental procedures would depend on the type of virus being targeted .
  • Results: Compound 56 has IC50 values of 2.3 and 2.8 μM, respectively, against RSV LONG and A2 strains .

Natural Product Synthesis

  • Scientific Field: Organic Chemistry .
  • Application Summary: Benzofuran rings are present in many natural products and medicines . They are the main source of some drugs and clinical drug candidates .
  • Methods of Application: The specific methods of application and experimental procedures would depend on the specific natural product being synthesized .
  • Results: The results or outcomes obtained would vary depending on the specific benzofuran compound used and the specific natural product synthesized .

Antifungal Activity

  • Scientific Field: Microbiology .
  • Application Summary: Benzofuran derivatives have been found to exhibit antifungal properties . For example, some benzofuran compounds have shown potent activity against various fungal strains .
  • Methods of Application: The specific methods of application and experimental procedures would depend on the type of fungus being targeted .
  • Results: The results or outcomes obtained would vary depending on the specific benzofuran compound used and the type of fungus targeted .

Anti-inflammatory Activity

  • Scientific Field: Pharmacology .
  • Application Summary: Benzofuran derivatives have been found to exhibit anti-inflammatory properties . For example, some benzofuran compounds have shown potent activity in reducing inflammation in various models .
  • Methods of Application: The specific methods of application and experimental procedures would depend on the specific model of inflammation being studied .
  • Results: The results or outcomes obtained would vary depending on the specific benzofuran compound used and the specific model of inflammation studied .

Safety And Hazards

This compound is associated with several hazard statements, including H302, H312, H315, H319, H332, and H335 . These indicate that it may be harmful if swallowed, in contact with skin, or if inhaled, and it may cause skin and eye irritation .

properties

IUPAC Name

2,3-dihydro-1-benzofuran-5-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7NO/c10-6-7-1-2-9-8(5-7)3-4-11-9/h1-2,5H,3-4H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QHTVULDSSWHXKV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC2=C1C=C(C=C2)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80371144
Record name 2,3-dihydro-1-benzofuran-5-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80371144
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

145.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,3-Dihydro-1-benzofuran-5-carbonitrile

CAS RN

84944-75-2
Record name 2,3-dihydro-1-benzofuran-5-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80371144
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2,3-Dihydrobenzo[b]furan-5-carbonitrile
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Synthesis routes and methods

Procedure details

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